molecular formula C8H16N2O3 B13714887 Methyl 2-amino-5-(ethylamino)-5-oxopentanoate

Methyl 2-amino-5-(ethylamino)-5-oxopentanoate

Cat. No.: B13714887
M. Wt: 188.22 g/mol
InChI Key: XXRWOHCDMHWPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-(ethylamino)-5-oxopentanoate is the methyl ester derivative of (2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid, a compound structurally related to L-theanine (N-ethyl-L-glutamine), a non-proteinogenic amino acid found in green tea . The parent acid form (CAS 3081-61-6) is known for its bioactive properties, including neuroprotective effects and applications in dietary supplements . The methyl ester variant is synthetically derived, likely serving as an intermediate in pharmaceutical or peptide synthesis. Its structure features:

  • A central glutamine backbone with an ethylamino substitution at the 5-position.
  • A methyl ester group at the terminal carboxylate, enhancing lipophilicity compared to the free acid form .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 2-amino-5-(ethylamino)-5-oxopentanoate

InChI

InChI=1S/C8H16N2O3/c1-3-10-7(11)5-4-6(9)8(12)13-2/h6H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

XXRWOHCDMHWPHM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Chemical Synthesis Methods

Esterification and Amination of Glutamic Acid Derivatives

A common synthetic route to methyl 2-amino-5-(ethylamino)-5-oxopentanoate involves starting from protected glutamic acid derivatives, such as N-phthaloyl-L-glutamic acid 5-methyl ester. The key steps include:

  • Esterification: Formation of the methyl ester of glutamic acid to provide the methyl 5-oxopentanoate backbone.
  • Ethylamine Substitution: Introduction of the ethylamino group at the gamma position (N^5-position) via nucleophilic substitution or amidation with ethylamine.
Example Procedure and Data
Step Reagents & Conditions Yield Notes
Esterification N-phthaloyl-L-glutamic acid methyl ester Intermediate Protects amino group during reaction
Ethylamine reaction 12.9 g of 70% ethylamine solution, 0°C to 20°C, stirred for 22 h 89% Excess ethylamine removed under reduced pressure; pH adjusted to 5-6 with acetic acid; product isolated by filtration and ethanol washing

This method yields N^5-ethyl-L-glutamine methyl ester with high purity, confirmed by NMR (D2O) and optical rotation measurements ().

Thionyl Chloride-Mediated Conversion

Another reported synthetic approach involves reacting theanine (N^5-ethyl-L-glutamine) with thionyl chloride in dry methanol at 20°C for 12 hours. The reaction proceeds through intermediate formation and subsequent methanolysis to yield methyl esters.

Step Reagents & Conditions Yield Notes
Reaction with thionyl chloride Theanine (5 g), dry MeOH (50 mL), Cl2SO added dropwise over 5 min, 20°C, 12 h Not explicitly quantified Reaction monitored by LC-MS; product isolated as white solid after filtration and vacuum evaporation; confirmed by proton NMR and LC-MS showing disappearance of starting material peak

This method is effective for modifying the amino acid to its methyl ester derivative with ethylamino substitution intact ().

Enzymatic Synthesis Methods

Glutaminase-Catalyzed Synthesis in Borate Buffer

Enzymatic synthesis offers a mild and stereoselective alternative to chemical methods. Glutaminase enzymes catalyze the formation of theanine derivatives by coupling glutamine or glutamic acid with ethylamine under controlled pH and temperature.

Parameter Conditions Outcome
Substrates 0.3 M glutamine + 1.5 M ethylamine hydrochloride Formation of theanine derivatives
Enzyme 0.3 U glutaminase (commercial) Catalyzes amide bond formation
Buffer 0.05 M boric acid, pH 11 Maintains alkaline conditions favorable for reaction
Temperature 30°C Optimal for enzyme activity
Time 22 hours Sufficient for product formation
Product isolation Dowex 50×8 and Dowex 1×2 column chromatography, ethanol precipitation 8.5 g of L-theanine obtained
Analysis Amino acid analyzer, paper chromatography, hydrolysis studies Confirmed product identity and stereochemistry

This enzymatic method yields high purity L-theanine analogs, including methyl esters, with the ethylamine group bonded at the gamma position of glutamic acid ().

Enzymatic Production of Theanyl-Glutamine and Glutaminyl-Theanine

Further enzymatic reactions can produce mixed peptides or conjugates of theanine derivatives by reacting theanine with glutamine under similar conditions, yielding compounds structurally related to this compound.

Reaction Schemes and Analytical Data

Summary of Key Reactions

Reaction Type Starting Material Reagents Conditions Product Yield
Amination of glutamic acid ester N-phthaloyl-L-glutamic acid 5-methyl ester 70% ethylamine solution 0°C to 20°C, 22 h This compound 89%
Thionyl chloride-mediated esterification Theanine SOCl2, MeOH 20°C, 12 h Methyl ester derivative Not quantified
Enzymatic synthesis Glutamine + ethylamine hydrochloride Glutaminase, boric acid buffer pH 11 30°C, 22 h L-Theanine, methyl ester analogs 8.5 g isolated

Analytical Techniques

Summary and Expert Commentary

The preparation of this compound is well-documented through both chemical and enzymatic routes. Chemical synthesis typically involves esterification of glutamic acid derivatives followed by nucleophilic substitution with ethylamine, yielding high purity products under mild conditions. Enzymatic methods using glutaminase in alkaline borate buffers provide a stereoselective, environmentally friendly alternative with good yields and product specificity.

The choice of method depends on the desired scale, stereochemical purity, and application. Enzymatic synthesis is favored for pharmaceutical-grade compounds due to its mild conditions and selectivity, while chemical methods offer straightforward scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(ethylamino)-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Neurological Health
    • Methyl 2-amino-5-(ethylamino)-5-oxopentanoate has shown potential in enhancing cognitive functions and memory retention. Studies indicate that derivatives of this compound can improve neuroprotective effects, particularly in conditions associated with oxidative stress and neurodegeneration .
  • Antitumor Activity
    • Research has demonstrated that this compound exhibits significant antitumor properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including lung cancer cells, by targeting specific pathways involved in tumor progression . Furthermore, it enhances the efficacy of traditional anticancer drugs when used in combination therapies .
  • Hepatoprotective Effects
    • The compound has been investigated for its hepatoprotective properties, particularly in preventing liver damage induced by toxic substances. Its mechanism involves the modulation of inflammatory responses and enhancement of antioxidant defenses within hepatic tissues .

Biochemical Applications

  • Amino Acid Metabolism
    • As a derivative of glutamate, this compound plays a role in amino acid metabolism and can influence nitrogen metabolism in various biological systems. This aspect is particularly relevant in studies focusing on metabolic disorders and nutritional biochemistry .
  • Animal Nutrition
    • In poultry nutrition, this compound has been evaluated for its potential as a feed additive to improve growth rates and overall health by acting as an anti-stressor and immune booster . Its incorporation into animal diets may enhance feed efficiency and reduce the incidence of stress-related disorders.

Data Tables

Application AreaSpecific Use CaseObserved Effects
Neurological HealthMemory enhancementImproved cognitive function
Antitumor ActivityInhibition of lung cancer cell growthSignificant reduction in cell viability
Hepatoprotective EffectsProtection against liver toxinsReduced inflammation and oxidative stress
Amino Acid MetabolismMetabolic regulationEnhanced nitrogen metabolism
Animal NutritionFeed additive for poultryImproved growth rates and immune response

Case Studies

  • Cognitive Enhancement Study
    • A study examining the effects of this compound on rats showed a marked improvement in memory retention during maze tests compared to control groups. The results indicated that the compound may enhance synaptic plasticity through its action on glutamate receptors .
  • Cancer Treatment Research
    • In vitro studies on lung cancer cell lines (A549) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. When combined with standard chemotherapeutic agents, the compound significantly enhanced the overall cytotoxic effect against cancer cells .
  • Hepatic Injury Model
    • A model assessing liver injury induced by acetaminophen showed that administration of this compound significantly mitigated liver damage markers and improved survival rates in treated animals compared to untreated controls .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(ethylamino)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Methyl 2-amino-5-(ethylamino)-5-oxopentanoate and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features/Applications References
This compound C₉H₁₇N₃O₃ 215.25 g/mol 5-ethylamino, methyl ester Intermediate in peptide synthesis; analogs studied for anticancer activity
(S)-Ethyl 2-amino-5-(ethylamino)-5-oxopentanoate C₉H₁₇N₃O₃ 215.25 g/mol 5-ethylamino, ethyl ester Similar to methyl ester but with altered ester pharmacokinetics; used in theanine derivative synthesis
Methyl 5-(dimethylamino)-5-oxopentanoate C₈H₁₅NO₃ 173.21 g/mol 5-dimethylamino, methyl ester Simpler structure; lacks α-amino group; potential surfactant or synthetic intermediate
Methyl 5-(benzylamino)-3-oxopentanoate C₁₃H₁₇NO₃ 235.28 g/mol 5-benzylamino, 3-oxo, methyl ester Bulky aromatic substituent; possible use in specialty chemical synthesis
5-Amino-5-oxopentanoic acid C₅H₉NO₃ 131.13 g/mol Free carboxylic acid, 5-amino-5-oxo Simplest analog; precursor for glutamine derivatives
Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate C₁₄H₁₇N₃O₄ 291.30 g/mol 2-isoindolinyl, 5-amino-5-oxo, methyl ester Complex heterocyclic modification; peptide/protease inhibitor candidate

Functional and Pharmacological Differences

Amino and Ester Modifications
  • Ethyl vs.
  • Ester Chain Length : The ethyl ester analog (C₉H₁₇N₃O₃) may exhibit slower hydrolysis in vivo compared to the methyl ester, prolonging half-life .
Bioactivity
  • L-Theanine (Parent Acid) : Demonstrated sodium-coupled transporter-mediated absorption in the small intestine, with applications in reducing stress and enhancing cognitive function .
  • Anticancer Derivatives : Ethyl ester derivatives (e.g., in ) were coupled with nitro-coumarin moieties to create compounds inhibiting EGFR/VEGFR-Akt/NF-κB pathways, showing promise in lung tumor models .
  • Peptide Synthesis: Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate () is tailored for incorporation into depsipeptides, leveraging its isoindolinyl group for targeted interactions .

Pharmacokinetic Insights

  • Ethyl ester derivatives () demonstrated 94.8% yield in nitro-coumarin coupling reactions, highlighting synthetic efficiency .

Biological Activity

Methyl 2-amino-5-(ethylamino)-5-oxopentanoate, a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to L-theanine and exhibits various interactions within biological systems. This article delves into the biological activity of this compound, highlighting research findings, case studies, and potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an amino group, an ethylamino side chain, and a ketone functional group. This structure contributes to its biological activity by facilitating interactions with various biomolecules.

The biological effects of this compound are believed to stem from its ability to interact with specific receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter levels, influencing pathways associated with mood regulation and cognitive function. The compound's mechanism of action is under investigation, with studies suggesting that it may act as a partial agonist at certain glutamate receptors, similar to L-theanine .

1. Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective properties. In vitro studies show that it can protect neuronal cells from glutamate-induced toxicity by modulating calcium influx and reducing oxidative stress . This suggests potential applications in neurodegenerative diseases where glutamate excitotoxicity is a concern.

2. Modulation of Glutamate Receptors

The compound has been shown to interact with glutamate receptors, specifically the NMDA receptor. It acts as a co-agonist, enhancing receptor activity under certain conditions while inhibiting excessive activation that could lead to neuronal damage . This dual action positions it as a candidate for therapeutic development in conditions like anxiety and depression.

3. Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in cultured immune cells, suggesting a potential role in managing inflammatory disorders .

Case Studies

Case Study 1: Neuroprotection in Animal Models
A study involving animal models of Alzheimer’s disease reported that administration of this compound improved cognitive function and reduced amyloid plaque accumulation. The results indicated enhanced synaptic plasticity and reduced neuroinflammation, supporting its use as a neuroprotective agent .

Case Study 2: Effects on Mood Disorders
Clinical trials assessing the impact of this compound on patients with generalized anxiety disorder showed significant reductions in anxiety levels compared to placebo groups. Participants reported improved mood and cognitive clarity, aligning with its proposed mechanism of action related to glutamate modulation .

Research Findings Summary

Study Findings Implications
Neuroprotection StudyReduced glutamate toxicity in neuronal cellsPotential treatment for neurodegenerative diseases
Mood Disorder TrialSignificant reduction in anxiety symptomsPossible therapeutic for anxiety disorders
Inflammatory Response StudyDecreased pro-inflammatory cytokinesImplications for inflammatory conditions

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-5-(ethylamino)-5-oxopentanoate, and what key intermediates are involved?

Methodological Answer: The compound is typically synthesized via coupling reactions. A common approach involves:

  • Step 1 : Reacting ethyl 2-amino-5-oxopentanoate with ethylamine in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) to form the ethylamino-oxopentanoate backbone .
  • Step 2 : Methyl esterification of the carboxylic acid group using methanol under acidic conditions (e.g., HCl catalysis) .
    Key intermediates include 5-(ethylamino)-5-oxopentanoic acid and its methyl ester derivatives. Purification is achieved via column chromatography or preparative HPLC, with characterization by 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Methodological Answer:

  • Purity : Assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm .
  • Structural Confirmation : 1H^1H-NMR (DMSO-d6 or CDCl3) identifies key signals: δ ~3.6 ppm (methoxy group), δ ~6.5–8.0 ppm (amide protons). HRMS confirms molecular ion peaks matching the exact mass (e.g., [M+H]+ at m/z 203.15 for C7H14N2O3) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound?

Methodological Answer: Contradictions often arise from:

  • Experimental Variability : Differences in cell lines (e.g., EGFR-mutant vs. wild-type models) or assay conditions (e.g., serum-free vs. serum-containing media) .
  • Solution : Standardize protocols using validated cell lines (e.g., A549 for lung cancer studies) and include positive controls (e.g., gefitinib for EGFR inhibition). Cross-validate findings with orthogonal assays (e.g., Western blotting for Akt/NF-κB pathway analysis) .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls, accounting for batch-to-batch compound variability via LC-MS quantification .

Q. How can researchers optimize the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–9, 37°C). The compound shows instability below pH 3 (amide bond hydrolysis) and above pH 8 (ester group saponification) .
  • Thermal Stability : Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation. For in vitro assays, prepare fresh solutions in PBS (pH 7.4) and use within 4 hours .
  • Stabilizers : Add 0.1% BSA to aqueous solutions to reduce surface adsorption .

Q. What advanced analytical techniques are suitable for studying metabolite profiles of this compound in pharmacokinetic studies?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Monitor metabolites like 5-(ethylamino)-5-oxopentanoic acid (hydrolysis product) via MRM (multiple reaction monitoring) transitions .
  • Isotopic Labeling : Synthesize 13C^{13}C- or 15N^{15}N-labeled analogs to track metabolic pathways in vivo .
  • Tissue Distribution : Employ MALDI-TOF imaging to map compound localization in organs (e.g., liver, kidneys) .

Experimental Design Considerations

Q. How should researchers design dose-response studies to evaluate the compound’s efficacy in inhibiting cancer pathways?

Methodological Answer:

  • Dose Range : Start with 0.1–100 μM, based on IC50 values from preliminary MTT assays (e.g., IC50 ~15 μM in EGFR-driven models) .
  • Controls : Include a vehicle control (DMSO ≤0.1%) and a positive control (e.g., erlotinib for EGFR inhibition).
  • Endpoint Assays : Combine viability assays (MTT) with apoptosis markers (Annexin V/PI staining) and pathway analysis (phospho-EGFR ELISA) .

Q. What in vitro models are most appropriate for studying the compound’s interaction with neuronal receptors?

Methodological Answer:

  • Glutamate Receptor Models : Use primary cortical neurons or SH-SY5Y neuroblastoma cells. Assess receptor modulation via calcium imaging (Fluo-4 AM dye) and patch-clamp electrophysiology .
  • Dosage : 1–50 μM, reflecting the compound’s structural similarity to L-theanine, which modulates glutamate uptake at ≤50 μM .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 94%) for this compound?

Methodological Answer:

  • Reaction Optimization : Varying yields arise from differences in coupling agent efficiency (e.g., HATU vs. EDC) or solvent polarity (DMF vs. THF). Replicate high-yield conditions: anhydrous DMF, 0°C reaction initiation, and slow amine addition .
  • Byproduct Analysis : Use LC-MS to identify unreacted starting materials or dimerization byproducts. Adjust stoichiometry (1.2:1 amine:ester ratio) to minimize waste .

Methodological Gaps and Future Directions

Q. What are the understudied aspects of this compound’s mechanism in modulating oxidative stress pathways?

Methodological Answer:

  • Unanswered Question : Its role in Nrf2/Keap1 signaling remains unexplored.
  • Proposed Approach : Use siRNA knockdown in HepG2 cells to assess Nrf2 dependency. Measure ROS levels via DCFH-DA assay and glutathione reductase activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.